molecular formula C7H4BrFINO2 B13995160 2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid

2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid

Katalognummer: B13995160
Molekulargewicht: 359.92 g/mol
InChI-Schlüssel: RFWMDOCRIQPLRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid is a complex organic compound with the molecular formula C7H4BrFINO2 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, fluoro, and iodo substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Halogenation: Sequential introduction of bromine, fluorine, and iodine atoms to specific positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the desired transformations efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the halogens.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid exerts its effects involves interactions with specific molecular targets. The presence of multiple halogens and an amino group allows it to participate in various biochemical pathways, potentially affecting enzyme activity, receptor binding, and cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-5-bromobenzoic acid
  • 2-Amino-4-fluoro-5-iodobenzoic acid
  • 4-Bromo-2-fluoro-3-iodobenzoic acid

Uniqueness

2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of amino, bromo, fluoro, and iodo groups on the benzene ring provides a versatile platform for further functionalization and exploration in various research domains.

Eigenschaften

Molekularformel

C7H4BrFINO2

Molekulargewicht

359.92 g/mol

IUPAC-Name

2-amino-4-bromo-3-fluoro-5-iodobenzoic acid

InChI

InChI=1S/C7H4BrFINO2/c8-4-3(10)1-2(7(12)13)6(11)5(4)9/h1H,11H2,(H,12,13)

InChI-Schlüssel

RFWMDOCRIQPLRW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1I)Br)F)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.